Enantiomeric Activity Differential
The R-enantiomer, specifically the R-ethyl ester derivative, is quantitatively more than 100-fold less active as a hypoglycemic agent than the S-enantiomer (active repaglinide). This extreme potency differential is a critical factor in analytical method validation and safety assessment [1].
| Evidence Dimension | Hypoglycemic Activity |
|---|---|
| Target Compound Data | >100-fold less active than S-enantiomer (estimated ED50 not reported for this specific ester) |
| Comparator Or Baseline | (S)-Repaglinide (ED50 = 10 μg/kg po in rat) |
| Quantified Difference | >100-fold difference in activity |
| Conditions | In vivo rat model; reference to enantiomer activity differential |
Why This Matters
For procurement, this confirms the compound's primary utility is as an impurity standard, not as a drug candidate, and justifies the need for its separate, highly pure supply.
- [1] NCATS Inxight Drugs. REPAGLINIDE, (-)-. (Stating R-enantiomer is >100-fold less active). View Source
